3H-1,2,4-Dithiazol-5-amine
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Overview
Description
3H-1,2,4-Dithiazol-5-amine: is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Dithiazol-5-amine typically involves the reaction of 1,5-diaryl-2,4-dithiobiurets with iodine in ethanol, followed by treatment with aqueous ammonia . Another method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which are then converted into this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Dithiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted dithiazoles depending on the nucleophile used.
Scientific Research Applications
3H-1,2,4-Dithiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating infections and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Dithiazol-5-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
1,2,3-Dithiazole-5-imines: These compounds share a similar ring structure but differ in their substituents and reactivity.
1,3,2-Dithiazoles: These compounds have a different arrangement of sulfur and nitrogen atoms within the ring.
Uniqueness: 3H-1,2,4-Dithiazol-5-amine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties
Properties
CAS No. |
875826-59-8 |
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Molecular Formula |
C2H4N2S2 |
Molecular Weight |
120.20 g/mol |
IUPAC Name |
3H-1,2,4-dithiazol-5-amine |
InChI |
InChI=1S/C2H4N2S2/c3-2-4-1-5-6-2/h1H2,(H2,3,4) |
InChI Key |
LMFHGHUBFHAEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C(SS1)N |
Origin of Product |
United States |
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